Potassium p-vinylbenzenesulphonate
Description
Historical Trajectory and Evolution in Polymer Chemistry
The scientific exploration of potassium p-vinylbenzenesulphonate and its polymerization dates back to the mid-20th century. Early research in the 1950s laid the foundational groundwork for understanding the synthesis and polymerization characteristics of this sulfonated monomer. acs.orgacs.org Seminal work published in the Journal of the American Chemical Society detailed the preparation of this compound and was among the first to describe its polymerization and copolymerization behavior. acs.orgacs.org
These initial studies focused on establishing reliable methods for synthesizing the monomer and investigating its reactivity in polymerization reactions. Researchers at the time were primarily interested in the fundamental properties of the resulting water-soluble polyelectrolytes. The investigations into its dilute solution properties provided early insights into the behavior of charged polymers in aqueous environments. acs.org This pioneering research established this compound as a valuable building block in polymer chemistry, paving the way for the future development of sophisticated sulfonated polymer systems.
Contemporary Research Significance within Sulfonated Monomer Systems
In modern polymer science, this compound is a member of the broader class of sulfonated monomers, which are critical for the development of advanced functional materials. The primary significance of these monomers lies in their ability to introduce sulfonic acid or sulfonate groups into a polymer structure. This imparts a range of desirable properties, including high proton conductivity, thermal stability, and mechanical robustness. rsc.orgrsc.org
Sulfonated polymers are at the forefront of research for proton exchange membranes (PEMs) used in fuel cells. rsc.orgrsc.org While perfluorosulfonic acid (PFSA) ionomers have been the industry standard, there is a significant push towards developing hydrocarbon-based alternatives due to the environmental concerns and high cost associated with fluorinated compounds. rsc.org Sulfonated polyphenylenes, which can be synthesized using monomers like this compound, are promising candidates in this area because they lack heteroatom linkages in the polymer backbone, leading to enhanced thermochemical stability. rsc.org
Research has focused on achieving a high degree of sulfonation to maximize ion exchange capacity (IEC) and, consequently, proton conductivity. For instance, a highly sulfonated poly(phenylene sulfone) has been synthesized with an IEC of 4.5 mequiv g⁻¹, demonstrating exceptional thermal stability and high proton conductivity at elevated temperatures and low humidity. acs.org The ability to precisely control the degree of sulfonation allows for the fine-tuning of material properties to meet the demands of specific applications.
Table 1: Properties of a Highly Sulfonated Poly(phenylene sulfone) Ionomer acs.org
| Property | Value |
| Ion Exchange Capacity (IEC) | 4.5 mequiv g⁻¹ |
| Equivalent Weight (EW) | 220 g equiv⁻¹ |
| Molecular Weight (Mw) | up to ~61,000 g mol⁻¹ |
| Intrinsic Viscosity | up to 0.73 dL g⁻¹ |
| Density (dry form) | 1.75 g cm⁻³ |
| Glass Transition Temperature | Not observed |
| Melting Temperature | Not observed |
This table presents data for a related sulfonated polymer to illustrate the properties achievable in this class of materials.
Emerging Paradigms and Cross-Disciplinary Research Avenues
The unique properties of polymers derived from this compound are enabling their application in a growing number of cross-disciplinary fields. The development of precisely controlled polymer architectures is a key emerging paradigm. For example, techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization are being used to synthesize well-defined polymers and copolymers of this compound. This level of control allows for the creation of materials with tailored functionalities for specific and advanced applications.
One of the most significant cross-disciplinary research avenues is in the energy sector, particularly for fuel cell technology. rsc.org The demand for cleaner energy sources has intensified research into new materials for PEMs. Sulfonated polymers derived from monomers like this compound are central to the development of next-generation, fluorine-free membranes that offer high performance and greater stability. rsc.orgrsc.org
Furthermore, the inherent biocompatibility and hydrophilicity of certain sulfonated polymers open up possibilities in the biomedical field. These materials are being explored for applications such as drug delivery systems, coatings for medical implants, and tissue engineering scaffolds. The ability of the sulfonate groups to interact with biological molecules in a controlled manner is a key area of investigation. The intersection of polymer chemistry, materials science, energy, and medicine represents a fertile ground for future innovations based on this compound and related monomers.
Structure
3D Structure of Parent
Properties
CAS No. |
4551-90-0 |
|---|---|
Molecular Formula |
C8H7KO3S |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
potassium;4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C8H8O3S.K/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
HWDDJFFLFNQAFQ-UHFFFAOYSA-M |
SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
Other CAS No. |
4551-90-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Potassium P Vinylbenzenesulphonate and Precursor Compounds
Established Synthetic Pathways for p-Vinylbenzenesulphonate Derivatives
The traditional and most widely documented methods for producing p-vinylbenzenesulphonate salts typically begin with the sulfonation of styrene (B11656) or its precursors. These pathways are well-established in the chemical industry and provide a reliable, albeit sometimes harsh, route to the desired product.
One of the foundational methods involves the direct sulfonation of polystyrene followed by neutralization. In this process, polystyrene is treated with a sulfonating agent, such as sulfuric acid or chlorosulfonic acid, to introduce sulfonic acid groups onto the phenyl rings of the polymer backbone. The resulting polysulfonic acid is then neutralized with a potassium base, such as potassium hydroxide (B78521), to yield potassium polystyrene sulfonate. While this method is effective for producing the polymer, it is less direct for obtaining the monomer.
A more common approach for monomer synthesis is the sulfonation of ethylbenzene (B125841) to produce p-ethylbenzenesulfonic acid. This is subsequently converted to the corresponding sulfonyl chloride. The p-ethylbenzenesulfonyl chloride can then be dehydrohalogenated to form the vinyl group, followed by neutralization with a potassium salt to yield potassium p-vinylbenzenesulphonate. A two-step synthesis for a similar compound, p-substituted alkylbenzenesulfonyl chloride, involves the sulfonation of an alkylbenzene with chlorosulfonic acid, where the reaction conditions are controlled to favor the formation of the desired para isomer. google.com This is followed by a second chlorination step to form the sulfonyl chloride. google.com
Another established route starts with the sulfonation of styrene monomer. This can be achieved using various sulfonating agents. The resulting p-vinylbenzenesulfonic acid is then neutralized with potassium hydroxide or another suitable potassium salt to produce this compound. The synthesis of the sodium salt, sodium p-styrenesulfonate, often serves as a precursor, which can then be converted to the potassium salt through ion exchange.
The table below summarizes the key established synthetic pathways for p-vinylbenzenesulphonate derivatives.
| Precursor Compound | Key Reagents | Intermediate(s) | Final Product |
| Polystyrene | Sulfuric Acid, Potassium Hydroxide | Polystyrene sulfonic acid | Potassium polystyrene sulfonate |
| Ethylbenzene | Chlorosulfonic Acid, Base | p-Ethylbenzenesulfonyl chloride, p-Vinylbenzenesulfonic acid | This compound |
| Styrene | Sulfonating Agent, Potassium Hydroxide | p-Vinylbenzenesulfonic acid | This compound |
Novel and Optimized Synthesis Protocols
Recent research has focused on developing more efficient, environmentally benign, and controlled methods for the synthesis of p-vinylbenzenesulphonate derivatives. These novel protocols aim to improve yield, reduce the formation of isomers and byproducts, and offer milder reaction conditions.
One innovative approach involves the use of phase transfer catalysis for the synthesis of p-chloromethyl styrene, a versatile precursor. google.com In this method, chloromethyl-α-bromo ethylbenzene reacts with potassium hydroxide in the presence of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether. google.com This process allows for the reaction to proceed at a lower temperature (30-40 °C) and avoids the need for high pressure, leading to a higher yield and reduced side reactions. google.com The resulting p-chloromethyl styrene can then be converted to this compound through nucleophilic substitution with a sulfite (B76179) salt followed by neutralization with a potassium base.
Another area of optimization lies in the direct synthesis of the potassium salt, avoiding the need for ion exchange from the more commonly synthesized sodium salt. A patented method for preparing a potassium peroxymonosulfate (B1194676) composite salt highlights the use of fuming sulfuric acid and hydrogen peroxide, followed by the addition of potassium hydroxide. wipo.int While this patent is for a different compound, the controlled addition of potassium hydroxide to a reaction mixture containing a sulfate (B86663) intermediate suggests a potential pathway for the direct synthesis of this compound under optimized conditions.
The following table outlines a novel synthesis approach for a precursor to this compound.
| Precursor | Reagents | Catalyst | Conditions | Product |
| Chloromethyl-α-bromo ethylbenzene | Potassium Hydroxide, Toluene | Phase Transfer Catalyst | 30-40 °C, 3-5 hours | p-Chloromethyl styrene |
Preparation of Polymerization-Grade Monomer Purity
The purity of the this compound monomer is paramount for achieving polymers with desired molecular weights and properties. Impurities can act as chain-terminating agents or inhibitors, leading to inconsistent polymerization results. Therefore, rigorous purification methods are essential.
A common technique for purifying ionic compounds like this compound is recrystallization. The choice of solvent is critical, and for potassium salts, a mixture of water and a miscible organic solvent, or selective precipitation from an aqueous solution, is often employed. The process of fractional crystallization, where the temperature of a solution is carefully controlled to selectively crystallize the desired compound, can be highly effective in removing impurities. google.com For instance, a process for separating potassium and sodium hydroxides utilizes fractional crystallization by concentrating the solution and crystallizing the potassium salt at a higher temperature. google.com
Ion exchange chromatography is another powerful tool for purifying p-vinylbenzenesulphonate salts. This technique is particularly useful for converting the sodium salt to the potassium salt or for removing other ionic impurities. The crude salt solution is passed through a column packed with a cation exchange resin loaded with potassium ions. The sodium ions in the solution are exchanged for potassium ions on the resin, resulting in a purified solution of this compound.
To ensure the monomer is of polymerization-grade, a combination of these purification techniques may be necessary. The final product is typically characterized by analytical techniques such as NMR spectroscopy and elemental analysis to confirm its structure and purity. The absence of vinyl group polymerization inhibitors, which are often added for storage, must also be verified before use in polymerization reactions.
The table below details common purification methods for achieving polymerization-grade this compound.
| Purification Method | Principle | Key Parameters |
| Recrystallization/Fractional Crystallization | Difference in solubility at different temperatures | Solvent system, cooling rate, concentration |
| Ion Exchange Chromatography | Reversible exchange of ions between a solid phase (resin) and a liquid phase | Type of resin, eluent concentration, flow rate |
Polymerization Science of Potassium P Vinylbenzenesulphonate
Homopolymerization Kinetics and Mechanistic Studies
The conversion of potassium p-vinylbenzenesulphonate into its polymer, poly(this compound), is governed by complex kinetic and mechanistic pathways. Researchers have explored various polymerization techniques to control the reaction and the final properties of the polymer.
Investigations into Free Radical Polymerization Processes
Conventional free radical polymerization (FRP) is a common method for polymerizing vinyl monomers like this compound. acs.org This process typically involves three main stages: initiation, propagation, and termination. uomustansiriyah.edu.iqstanford.edu Initiation is achieved using a radical initiator that decomposes to form primary radicals. These radicals then react with monomer units to initiate the polymer chain growth in the propagation step. Termination occurs when two growing radical chains react with each other. stanford.edu
Early studies established the feasibility of polymerizing this compound via free radical methods, often in aqueous solutions. acs.orgacs.org The kinetics of such polymerizations are influenced by the concentrations of the monomer and the initiator. The rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration, a characteristic feature of free radical polymerization. uomustansiriyah.edu.iqyoutube.com However, a significant drawback of conventional FRP is the poor control over the polymer's molecular weight and the broad molecular weight distribution (polydispersity) of the final product, which arises from the rapid and irreversible termination reactions. taylorfrancis.com
Controlled Radical Polymerization Strategies for Sulfonated Styrenes
To overcome the limitations of conventional FRP, controlled radical polymerization (CRP) techniques have been extensively applied to sulfonated styrenes. researchgate.net These methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, introduce a dynamic equilibrium between active, propagating radical species and dormant species. sigmaaldrich.comwikipedia.org This reversible deactivation minimizes termination reactions, enabling the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures. researchgate.net
Atom Transfer Radical Polymerization (ATRP) has been successfully used for the polymerization of protected styrene (B11656) sulfonates and, in some cases, directly for their salts. wikipedia.orgacs.org The process typically uses a transition metal complex, such as a copper-bipyridine complex, as a catalyst to reversibly activate a dormant species initiated by an alkyl halide. wikipedia.orgcmu.edu For sulfonated monomers, which can be challenging to polymerize directly via ATRP due to potential interactions with the catalyst system, a common strategy involves polymerizing a protected ester form of the monomer, followed by hydrolysis to yield the sulfonated polymer. researchgate.net
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that has been applied to sulfonated styrenes. acs.orgescholarship.org RAFT polymerization employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. researchgate.net This method is known for its tolerance to a wide range of functional groups and reaction conditions. Studies have demonstrated the controlled polymerization of sodium styrenesulfonate using RAFT, achieving polymers with low polydispersity and controlled molecular weights. escholarship.org The choice of CTA is critical for successful RAFT polymerization, with xanthates and trithiocarbonates being effective for styrenic monomers. researchgate.netcore.ac.uk
Influence of Initiator Systems and Concentration on Polymerization Dynamics
The choice of initiator and its concentration is a critical parameter that significantly affects the kinetics of polymerization and the properties of the resulting polymer. In free radical polymerization, water-soluble initiators like potassium persulfate (K₂S₂O₈) are commonly used for the aqueous polymerization of this compound. The initiator's thermal decomposition generates sulfate (B86663) radicals that initiate the polymerization. The rate of polymerization is directly influenced by the initiator concentration; a higher initiator concentration leads to a higher concentration of radicals and thus a faster polymerization rate. youtube.com
| Polymerization Method | Initiator System | Effect of Increasing Initiator Concentration | Reference |
| Free Radical Polymerization | Potassium Persulfate (K₂S₂O₈) | Increases polymerization rate. | youtube.com |
| ATRP | Alkyl Halide / Copper Complex | Decreases polymer molecular weight. | acs.org |
| RAFT | AIBN / CTA | Decreases polymer molecular weight. | researchgate.net |
Role of Reaction Environment in Polymerization Outcomes
The environment in which the polymerization is conducted plays a pivotal role in determining the reaction kinetics, as well as the characteristics of the synthesized polymer. Factors such as the solvent system and reaction temperature can have profound effects.
Solvent System Effects on Polymerization Kinetics and Product Characteristics
The choice of solvent is critical in the polymerization of ionic monomers like this compound. The solvent can influence the solubility of the monomer and polymer, the kinetics of the polymerization, and the conformation of the resulting polymer chains. flinders.edu.au For this compound, which is water-soluble, aqueous systems are often employed. However, mixed solvent systems are also widely investigated to optimize polymerization control.
In ATRP, the solvent polarity can significantly affect the equilibrium constant and, consequently, the polymerization rate. wikipedia.org For example, the ATRP of potassium 3-sulfopropyl methacrylate, a related sulfonated monomer, showed poor control in pure water, but good control was achieved in a water/dimethylformamide (DMF) mixture. acs.org This improvement is attributed to the solvent's influence on the solubility and activity of the copper catalyst complex. unipd.it The use of different solvents such as diphenyl ether has also been reported for the ATRP of substituted styrenes to achieve homogeneous reaction conditions. acs.orgcmu.edu
Studies on the free radical polymerization of vinyl benzoate (B1203000) have also highlighted the significant impact of the solvent on the polymerization rate, indicating that solvent-monomer interactions can play a crucial role. scilit.com
| Polymerization Method | Monomer | Solvent System | Observation | Reference |
| ATRP | Potassium 3-Sulfopropyl Methacrylate | Water | Poorly controlled polymerization, high polydispersity. | acs.org |
| ATRP | Potassium 3-Sulfopropyl Methacrylate | Water/DMF (50:50 v/v) | Good control of polymerization, low polydispersity. | acs.org |
| ATRP | Styrene Sulfonate Ethyl Ester | DMF | Reaction rate constant k = 5.5 x 10⁻⁵ s⁻¹ at 60 °C. | researchgate.net |
| ATRP | Substituted Styrenes | Diphenyl Ether | Homogeneous polymerization, rate dependent on substituent. | acs.org |
Temperature Dependence of Polymerization Reactions
Temperature is a fundamental parameter that influences the rate of polymerization and the molecular weight of the resulting polymer. In general, increasing the reaction temperature increases the rate of polymerization by accelerating the decomposition of the initiator and increasing the propagation rate constant. nih.gov
In the RAFT polymerization of styrene, studies have shown that an increase in reaction temperature leads to higher monomer conversion and an increased number-average molecular weight of the polystyrene. researchgate.netlifescienceglobal.com Similarly, in the ATRP of styrene sulfonate ethyl ester, the rate constant for polymerization was observed to increase significantly with temperature. An activation energy of 60.1 kJ·mol⁻¹ was determined for the bulk polymerization, quantifying the temperature sensitivity of the reaction. researchgate.net
However, excessively high temperatures can lead to side reactions, such as thermal self-initiation in the case of styrene and its derivatives, and can also affect the stability of the catalyst or chain transfer agent in controlled radical polymerization, potentially leading to a loss of control. researchgate.net Therefore, an optimal temperature must be chosen to ensure a reasonable reaction rate while maintaining control over the polymerization process.
| Polymerization Method | Monomer | Temperature (°C) | Observation | Reference |
| RAFT | Styrene | 80 -> 100 | Monomer conversion and molecular weight increase. | researchgate.net |
| ATRP | Styrene Sulfonate Ethyl Ester | 45 | k = 6.6 x 10⁻⁴ s⁻¹ (bulk) | researchgate.net |
| ATRP | Styrene Sulfonate Ethyl Ester | 60 | k = 1.4 x 10⁻³ s⁻¹ (bulk) | researchgate.net |
| ATRP | Styrene Sulfonate Ethyl Ester | 75 | k = 4.8 x 10⁻³ s⁻¹ (bulk) | researchgate.net |
Impact of Crosslinking Agents on Polymer Network Formation
The formation of a stable, three-dimensional polymer network from linear poly(this compound) chains is accomplished through the incorporation of a crosslinking agent during the polymerization process. Crosslinking is a critical stabilization process in polymer chemistry that results in the multidimensional extension of polymer chains, creating a network structure. sapub.org These crosslinks are bonds, typically covalent, that link one polymer chain to another. sapub.org The presence of a crosslinking agent, which is a monomer containing two or more reactive functional groups, facilitates the formation of these bridges between polymer chains. researchgate.net This process transforms the polymer from a soluble, linear form into an insoluble, yet swellable, hydrogel.
In the free-radical polymerization of vinyl monomers like this compound, bifunctional monomers are commonly employed as crosslinking agents. researchgate.net Among the most widely used are N,N'-methylenebis(acrylamide) (MBA or BIS) and poly(ethylene glycol) diacrylate (PEGDA). kinampark.commdpi.com These molecules can co-polymerize with the primary monomer, becoming integrated into the growing polymer chains. wikipedia.org Because they possess two vinyl groups, they can participate in two separate polymerization reactions, effectively creating a junction point that connects two different polymer chains. The result is a chemically crosslinked network with covalent bonds connecting the polymer chains. nih.gov
The properties of the resulting hydrogel are profoundly influenced by the type and concentration of the crosslinking agent, as these factors directly control the crosslink density of the polymer network. researchgate.netmdpi.com The crosslink density refers to the number of crosslinks per unit volume of the polymer. A higher concentration of the crosslinking agent leads to a higher crosslink density, resulting in a more tightly structured network with smaller average distances, or mesh sizes, between crosslinks. researchgate.net
Research on analogous anionic polyelectrolyte hydrogels, such as those made from 3-sulfopropyl acrylate (B77674) potassium salt, demonstrates the significant impact of the crosslinker. kinampark.com The choice of crosslinker and its concentration directly affects both the swelling capacity and the mechanical strength of the hydrogel.
Swelling Ratio: The swelling capacity of a hydrogel is inversely related to its crosslink density. A higher crosslink density restricts the mobility of the polymer chains, hindering their ability to solvate and absorb large quantities of water or other fluids. kinampark.comnih.gov Studies show that hydrogels crosslinked with BIS tend to have higher swelling ratios compared to those crosslinked with PEGDA at the same concentration, suggesting that the nature of the crosslinker itself also plays a role in the network's interaction with solvents. kinampark.com As the concentration of the crosslinker increases, the swelling ratio of the hydrogel decreases.
Mechanical Strength: In contrast to the swelling ratio, the mechanical strength of the hydrogel is directly proportional to the crosslink density. A more densely crosslinked network provides greater structural integrity and resistance to deformation. mdpi.com Therefore, increasing the concentration of the crosslinking agent enhances the firmness and mechanical stability of the resulting polymer network. kinampark.com
The following table summarizes research findings on the effect of different crosslinking agents on the properties of a sulfonate-containing hydrogel, which serves as a model for the behavior expected from crosslinked poly(this compound).
| Crosslinking Agent | Property | Observation | Research Finding |
| N,N'-methylenebis(acrylamide) (BIS) | Swelling Ratio | Higher swelling ratio compared to PEGDA-crosslinked hydrogels at equivalent concentrations. kinampark.com | The chemical structure of the crosslinker influences the final properties of the hydrogel network. kinampark.com |
| Poly(ethylene glycol) diacrylate (PEGDA) | Swelling Ratio | Lower swelling ratio compared to BIS-crosslinked hydrogels. kinampark.com | Increasing the concentration of either crosslinker leads to a decrease in the swelling ratio. kinampark.com |
| N,N'-methylenebis(acrylamide) (BIS) | Mechanical Strength | Lower mechanical strength compared to PEGDA-crosslinked hydrogels. kinampark.com | Mechanical properties are directly influenced by the type of crosslinking agent used. kinampark.com |
| Poly(ethylene glycol) diacrylate (PEGDA) | Mechanical Strength | Higher mechanical strength compared to BIS-crosslinked hydrogels. kinampark.com | An increase in crosslinker concentration generally leads to an increase in the mechanical strength of the hydrogel. kinampark.com |
This demonstrates that by carefully selecting the type and concentration of the crosslinking agent, the physical properties of the poly(this compound) hydrogel network can be precisely tailored to meet the requirements of specific applications.
Copolymerization Strategies and Monomer Reactivity Investigations
Determination of Monomer Reactivity Ratios and Incorporation Behavior
Monomer reactivity ratios, denoted as r₁ and r₂, are fundamental parameters in copolymerization that describe the relative reactivity of a growing polymer chain radical towards the two different monomers present in the reaction mixture. fiveable.me Specifically, r₁ (defined as k₁₁/k₁₂) is the ratio of the rate constant for the addition of monomer 1 (M₁) to a growing chain ending in M₁ (k₁₁) to the rate constant for the addition of monomer 2 (M₂) to that same chain (k₁₂). Conversely, r₂ (k₂₂/k₂₁) represents the preference of a growing chain ending in M₂ for its own monomer versus M₁. fiveable.me
The values of these ratios determine the incorporation behavior of the monomers and the resulting copolymer microstructure:
r₁r₂ ≈ 1 : An ideal or random copolymer is formed, where the monomers are incorporated randomly along the chain. fiveable.me
r₁r₂ < 1 : The system tends towards alternating copolymerization, where the monomers are incorporated in a regular alternating sequence. fiveable.me
r₁r₂ > 1 : Block copolymerization is favored, where long sequences of one monomer are followed by long sequences of the other. fiveable.me
Several methods are employed to determine reactivity ratios from experimental data. Classical linear methods include the Fineman-Ross and Kelen-Tüdös equations, which rearrange the copolymer composition equation into a linear form for graphical analysis. tsijournals.commdpi.com Non-linear methods, such as the error-in-variables method (EVM), are now more common as they provide more statistically robust estimations by accounting for errors in all measured variables. researchgate.net These methods typically involve performing a series of copolymerizations with varying initial monomer feed ratios and analyzing the resulting copolymer composition, often at low conversions to ensure the feed ratio remains relatively constant.
Binary Copolymerization Systems Involving Potassium p-Vinylbenzenesulphonate
The copolymerization of this compound, or its more commonly studied sodium salt (NaVBS), with various non-ionic comonomers has been extensively investigated to produce water-soluble or water-dispersible functional polymers.
The copolymerization of styrenesulfonate with styrene (B11656) (St) is a classic example of incorporating ionic groups into a hydrophobic polystyrene backbone. Due to the significant difference in polarity between the two monomers, their copolymerization behavior is complex and highly dependent on the reaction medium. In emulsion or solution polymerization, the resulting copolymers can act as stabilizers or compatibilizers. Studies on similar systems, such as styrene with POSS-styrene, have shown that reactivity ratios can indicate a tendency toward random copolymer formation (r₁ = 0.84, r₂ = 0.38), where a growing chain with a styrene terminus only slightly favors reacting with another styrene over the functionalized styrene. dtic.mil This prevents the formation of long, blocky sequences under typical free-radical conditions. dtic.mil
Acrylonitrile (B1666552) (AN) is another important comonomer for styrenesulfonate, yielding copolymers with enhanced thermal stability and chemical resistance. The significant electronic differences between the electron-withdrawing nitrile group of acrylonitrile and the electron-donating phenyl group of styrenesulfonate lead to a strong tendency for alternation (r₁r₂ << 1). For the acrylonitrile (M₁) and styrene (M₂) system, the reactivity ratios are r₁ = 0.04 and r₂ = 0.40, indicating that both growing radicals prefer to add the other monomer. open.edu The copolymerization of acrylonitrile with other vinyl monomers like vinyl bromide has also been studied, with reactivity ratios determined to be r₁ = 2.8 and r₂ = 0.14, showing a deviation from ideal behavior. pjsir.org While specific data for the KVBS-AN system is sparse, the behavior is expected to be influenced by the strong electronic effects and solvent polarity.
This compound has been copolymerized with a wide array of other monomers to achieve specific functionalities. A notable example is the copolymerization of its sodium salt (NaVBS, M₂) with acrylamide (B121943) (AAm, M₁). In a 0.1M NaCl aqueous solution, the reactivity ratios were found to be r₁ = 0.085 and r₂ = 2.0. researchgate.net This indicates that the growing acrylamide radical strongly prefers to add another acrylamide monomer, while the styrenesulfonate radical has a higher affinity for the acrylamide monomer. This leads to the formation of copolymers that are rich in acrylamide units with isolated styrenesulfonate units incorporated.
Terpolymerization and Multi-Component System Design
To create materials with more complex and finely-tuned properties, this compound can be included in terpolymer systems. The design of these multi-component polymers involves understanding not only the binary reactivity ratios but also the potential for interactions, such as charge-transfer complex (CTC) formation between monomers. For instance, functional terpolymers have been synthesized via complex-radical ternary polymerization of vinylphosphonic acid (VPA), styrene (S), and maleic anhydride (B1165640) (MA). researchgate.net In such systems, the reactivity of a monomer can be significantly altered by its complexation with another monomer. The principles from these studies can be applied to systems containing KVBS, where the ionic monomer could participate in or be influenced by complex formation, thereby affecting its incorporation and the final terpolymer composition. researchgate.net
Solvent and Electrolyte Effects on Copolymerization Processes
The copolymerization of an ionic monomer like this compound is profoundly influenced by the nature of the solvent and the presence of electrolytes. These factors affect both the solubility of the monomers and the electrostatic interactions between the charged growing chain end and the incoming monomer.
Solvent Effects : In aqueous solutions, electrostatic repulsion between the negatively charged sulfonate group on the growing polymer chain and the incoming sulfonate monomer can suppress the rate of homopolymerization (k₂₂). This effect can alter the reactivity ratios compared to copolymerization in organic solvents like dimethyl sulfoxide (B87167) (DMSO), where ion pairing is more prevalent.
Electrolyte Effects : The addition of a simple electrolyte, such as sodium chloride (NaCl), can shield the electrostatic repulsions between the ionic species. This "salting-out" effect typically increases the rate of propagation of the ionic monomer. Research on the copolymerization of sodium 4-vinylbenzenesulfonate (M₂) and acrylamide (M₁) in a 0.1M NaCl solution demonstrated that the terminal model could describe the copolymer composition, but was inconsistent with reaction rates, suggesting more complex penultimate unit effects influenced by the ionic environment. researchgate.net The presence of the salt modifies the effective reactivity of the ionic monomer, providing a handle to control its incorporation into the copolymer chain. researchgate.net
Polyelectrolyte Systems Derived from Poly Potassium P Vinylbenzenesulphonate
Synthesis of Linear Polyelectrolyte Chains
The synthesis of linear poly(potassium p-vinylbenzenesulphonate) is typically achieved through free-radical polymerization of the this compound monomer. acs.orgresearchgate.net This process involves the initiation of a chain reaction by a free-radical initiator, leading to the sequential addition of monomer units to form long polymer chains.
The polymerization can be carried out in various media, with aqueous solutions being a common choice due to the water solubility of the monomer. Early research by Wiley, Smith, and Ketterer detailed the preparation and polymerization of this compound, laying the groundwork for subsequent studies. acs.org The polymerization is typically initiated by thermally or photochemically decomposing an initiator molecule to generate free radicals. Common initiators include potassium persulfate, which is thermally activated. researchgate.net
The general scheme for the free-radical polymerization of this compound is as follows:
Initiation: Initiator → 2R•
Propagation: R• + M → RM• RM• + M → RM₂• ... RMₙ• + M → RMₙ₊₁•
Termination: RMₙ• + RMₘ• → Pₙ₊ₘ or Pₙ + Pₘ
Where R• represents the initiator radical, M is the this compound monomer, and P represents the final polymer chain.
The molecular weight of the resulting polymer can be controlled by adjusting factors such as the monomer and initiator concentrations, temperature, and the presence of chain transfer agents. Characterization of the linear polymer chains is crucial to understand their properties and typically involves techniques like gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure.
Design and Formation of Cross-Linked Polyelectrolyte Networks
Cross-linked networks of poly(this compound), often in the form of hydrogels, are three-dimensional polymer structures that are insoluble in water but can absorb large amounts of it. These networks are created by introducing cross-links between the linear polymer chains. A common method to achieve this is by copolymerizing the this compound monomer with a multifunctional cross-linking agent.
Divinylbenzene (DVB) is a widely used cross-linking agent for creating such networks. researchgate.netresearchgate.net During the polymerization process, the vinyl groups on the DVB molecule can react with growing polymer chains, effectively creating junctions that connect multiple chains together. The degree of cross-linking, which significantly influences the properties of the resulting network, can be controlled by varying the concentration of the cross-linking agent. researchgate.net
The synthesis of these cross-linked networks can be performed using various polymerization techniques, including suspension polymerization, which can produce spherical beads of the cross-linked polymer. researchgate.net The resulting materials are often referred to as ion-exchange resins due to their ability to exchange their potassium ions with other cations.
The properties of these cross-linked networks, particularly their swelling behavior, are of significant interest. The extent of swelling in a solvent is governed by a balance between the osmotic pressure driving the solvent into the network and the elastic restoring force of the cross-linked polymer chains. nih.govresearchgate.net The swelling capacity is influenced by factors such as the cross-linking density, the ionic strength of the surrounding solution, and the pH. nih.govresearchgate.net Higher cross-linking densities generally lead to reduced swelling as the network becomes more rigid. researchgate.net The characterization of these networks often involves measuring their swelling ratio and using techniques like scanning electron microscopy (SEM) to visualize their porous structure.
| Cross-linking Agent | Polymerization Method | Key Properties | References |
| Divinylbenzene (DVB) | Suspension Polymerization | Forms spherical beads, ion-exchange capabilities | researchgate.netresearchgate.net |
| Ethylene (B1197577) glycol dimethacrylate (EGDMA) | Free Radical Polymerization | pH-sensitive swelling | researchgate.net |
| Gamma Irradiation | Radiation-induced cross-linking | Control over gel fraction and swelling | researchgate.net |
Intermacromolecular Complexation and Electrostatic Interactions
The charged nature of poly(this compound) drives its interaction with other molecules and macromolecules, leading to the formation of complex structures. These interactions are primarily governed by electrostatics.
Research on Polyanion-Dye Binding Phenomena
Poly(this compound), being a polyanion, readily interacts with cationic dyes. This binding is driven by the electrostatic attraction between the negatively charged sulfonate groups on the polymer and the positive charge on the dye molecules. researchgate.net A significant phenomenon observed in these interactions is metachromasy, which is a change in the color of the dye upon binding to the polyelectrolyte. This color change, typically a shift to a shorter wavelength (a blue shift), is attributed to the stacking of dye molecules along the polymer chain, facilitated by the high charge density of the polyelectrolyte.
Studies have investigated the binding of cationic dyes like Methylene Blue and Crystal Violet to sulfonated polyelectrolytes. researchgate.netnih.govmdpi.com The extent of binding and the resulting spectral changes can be influenced by factors such as the polymer concentration, the dye concentration, and the ionic strength of the solution. The presence of salt can screen the electrostatic interactions, leading to a reduction in dye binding. Spectroscopic techniques, particularly UV-Vis spectroscopy, are instrumental in studying these polyanion-dye binding phenomena by monitoring the changes in the dye's absorption spectrum. researchgate.net
| Cationic Dye | Observed Phenomenon | Influencing Factors | References |
| Methylene Blue | Metachromatic shift (blue shift) | Polymer/dye ratio, ionic strength | researchgate.netnih.gov |
| Crystal Violet | Color change, adsorption | pH, temperature, initial dye concentration | nih.govmdpi.com |
Investigations into Polyelectrolyte Complex Formation
When solutions of oppositely charged polyelectrolytes are mixed, they can form polyelectrolyte complexes (PECs). researchgate.net The formation of these complexes is a spontaneous process driven by the release of counterions and the strong electrostatic attraction between the polycation and the polyanion. Poly(this compound) is often used as the polyanionic component in the formation of PECs.
A well-studied example is the complexation of poly(styrene sulfonate) (PSS), the sodium salt analog of poly(this compound), with poly(diallyldimethylammonium chloride) (PDADMAC), a strong polycation. nih.gov The properties of the resulting PECs, which can range from soluble complexes to precipitates or coacervates (a liquid, polymer-rich phase), are highly dependent on factors such as the stoichiometry of the mixing, the ionic strength of the solution, the molecular weight of the polyelectrolytes, and the temperature. researchgate.netnih.gov
The formation and structure of these complexes can be investigated using techniques such as light scattering, which can provide information on the size and aggregation of the complex particles. rsc.orgnih.gov The rheological properties of PECs are also of interest, as they can exhibit viscoelastic behavior, transitioning from a liquid-like to a solid-like (gel) state depending on the conditions. These complexes have potential applications in areas such as encapsulation, coatings, and as responsive materials. nih.gov
| Polycation | Complex Type | Characterization Techniques | References |
| Poly(diallyldimethylammonium chloride) (PDADMAC) | Coacervates, precipitates, hydrogels | Light scattering, rheology, SEM | nih.govrsc.org |
| Cationic Poly(amino acids) | pH-dependent nanoparticles | Dynamic light scattering | mdpi.comproquest.com |
| Poly(allylamine hydrochloride) (PAH) | Nanoscopic complex coacervates | pH-dependent studies | nih.gov |
Advanced Characterization Methodologies for Poly Potassium P Vinylbenzenesulphonate and Copolymers
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the chemical structure and functional groups present in poly(potassium p-vinylbenzenesulphonate) and its copolymers.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a polymer structure. In the analysis of poly(this compound), specific absorption bands confirm the presence of its key chemical moieties. The FTIR spectrum of polystyrene, a related polymer, shows characteristic peaks for C-H stretching vibrations in the main chain and aromatic rings in the 2800-3100 cm⁻¹ range, and deformation and skeletal vibrations of C-H at approximately 1601, 1493, and 1028 cm⁻¹. researchgate.net For copolymers containing ethylene (B1197577) and propylene, the ratio of absorbance bands around 1375 cm⁻¹ (methyl group) and 1465 cm⁻¹ (methylene group) can indicate the relative comonomer content. spectra-analysis.com The presence of sulphonate groups in sulfonated polymers is typically confirmed by strong absorption bands. The successful incorporation of the sulphonate group into the polymer backbone is a key aspect of the synthesis of poly(this compound).
Table 1: Characteristic FTIR Absorption Bands for Poly(this compound) and Related Polymers
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 2800-3100 | C-H stretching (aromatic and aliphatic) | researchgate.net |
| ~1601 | Aromatic C=C stretching | researchgate.net |
| ~1493 | C-H deformation | researchgate.net |
| ~1465 | Methylene (-CH₂-) bending | spectra-analysis.com |
| ~1375 | Methyl (-CH₃) bending | spectra-analysis.com |
| ~1028 | C-H skeletal vibration | researchgate.net |
This table is a representation based on typical values for related polymer structures. Specific peak positions for poly(this compound) may vary slightly.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. It is well-suited for studying the carbon backbone and aromatic rings of polymers. In sulfonated polystyrene resins, Raman spectroscopy can identify key molecular vibrations characteristic of sulphonates and their undissociated acids. This is crucial for analyzing the degree of sulfonation and the ionic nature of the polymer in different environments. The study of copolymers, such as those containing styrene (B11656) and butadiene, can utilize the intensity ratios of characteristic bands to determine the composition of each monomer in the copolymer.
Morphological and Microstructural Characterization
Microscopic and diffraction techniques are employed to visualize the surface features, internal structure, and crystalline nature of poly(this compound) and its copolymers.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is used to examine the surface topography and morphology of polymer particles and films. For copolymers, SEM can reveal information about phase separation and the domain sizes of the different polymer blocks. The morphology of block copolymers is influenced by factors such as the relative block lengths and the processing conditions. For instance, in block copolymers capable of self-assembly, SEM can visualize the formation of ordered structures like spheres or cylinders.
X-Ray Diffraction (XRD) Analysis
X-Ray Diffraction (XRD) is a primary technique for determining the degree of crystallinity in polymers. The XRD pattern of a polymer can distinguish between amorphous and crystalline regions. Amorphous polymers exhibit broad halos, while crystalline or semi-crystalline polymers show sharp diffraction peaks superimposed on the amorphous halo. The positions and intensities of these peaks provide information about the crystal structure and the arrangement of polymer chains. For copolymers, XRD can be used to assess how the incorporation of a comonomer affects the crystallinity of the parent polymer. The analysis of XRD patterns can indicate whether the copolymers are amorphous or possess some degree of crystallinity, which in turn influences their mechanical and thermal properties.
Thermal Analysis Techniques for Polymer Stability and Transitions
Thermal analysis techniques are crucial for understanding the thermal stability and phase transitions of polymeric materials. These methods measure the physical and chemical properties of a substance as a function of temperature or time.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with transitions in materials as a function of temperature. For polymers, DSC is instrumental in identifying the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.
While extensive DSC data for poly(this compound) is not widely published, studies on its close analogue, sodium poly(styrene sulfonate) (NaPSS), provide significant insights. Research on fully para-sulfonated NaPSS did not show an observable glass transition temperature over a wide temperature range from -50 to 420 °C. acs.org This is characteristic of many polyelectrolytes where the strong ionic interactions between the charged groups on the polymer chain and the counterions severely restrict segmental motion, effectively suppressing the glass transition or shifting it to temperatures that overlap with thermal degradation. In contrast, commercially available, incompletely sulfonated polystyrene was found to have a Tg of approximately 228 °C. acs.org The Tg of a polymer is a critical parameter as it dictates its mechanical properties and processing conditions. linseis.com
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a vital tool for determining the thermal stability and degradation profile of polymers.
Studies on sulfonated polystyrenes reveal a multi-stage degradation process. For instance, highly sulfonated poly(styrene-isobutylene-styrene) block copolymers exhibit three main weight loss stages in their acid form: the first, between 50-200 °C, is attributed to the release of absorbed moisture; the second stage occurs from 250-400 °C; and the final, primary degradation of the polymer backbone happens between 390-475 °C. dtic.mil The onset of thermal degradation for fully sulfonated sodium poly(styrene sulfonate) is observed in the range of 420–440 °C. acs.org
The thermal degradation of these polymers generally involves initial loss of water, followed by desulfonation, and finally, the breakdown of the main polymer chain at higher temperatures. TGA provides precise data on the temperatures at which these events occur and the percentage of weight loss associated with each step, which is crucial for assessing the material's upper service temperature.
Table 1: TGA Degradation Stages for Sulfonated Polystyrene Block Copolymers This table presents typical degradation stages observed for highly sulfonated block copolymers, providing a model for the expected behavior of poly(this compound).
| Degradation Stage | Temperature Range (°C) | Description of Weight Loss |
|---|---|---|
| 1 | 50 - 200 | Release of absorbed atmospheric moisture. dtic.mil |
| 2 | 250 - 400 | Initial degradation and desulfonation. dtic.mil |
| 3 | 390 - 475 | Main polymer chain degradation. dtic.mil |
Characterization of Solution and Colloidal Behavior
The behavior of polyelectrolytes like poly(this compound) in solution is complex and is governed by electrostatic interactions, chain conformation, and interactions with the solvent.
Dynamic Light Scattering (DLS) for Particle Size and Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and polymers in solution. It works by analyzing the intensity fluctuations of scattered light, which are caused by the Brownian motion of the particles. The rate of these fluctuations is related to the particle's diffusion coefficient, which in turn is used to calculate the hydrodynamic radius (the effective size of the particle in solution).
For poly(this compound) in an aqueous solution, the polymer chains are expected to be in an extended conformation due to electrostatic repulsion between the negatively charged sulfonate groups. DLS can measure the hydrodynamic radius of these polymer coils. The measured size is highly dependent on the ionic strength of the solution. Adding a low molecular weight salt (like KCl) screens the electrostatic repulsions, causing the polymer coils to contract, which would be observed as a decrease in the hydrodynamic radius. DLS is also sensitive enough to determine minimal concentrations of clusters formed when nanoparticles interact with biomolecules. researchgate.net
Research on poly(styrene sulfonate) (PSS) modified nanoparticles has shown that the hydrodynamic particle size changes as a function of the solution's pH. nih.gov For instance, the average hydrodynamic size of PSS-coated nanoparticles was 344.2 nm at pH 7 but increased to 425.5 nm at pH 6 and 546.1 nm at pH 4, demonstrating the influence of environmental pH on the polymer's structural conformation. nih.gov
Table 2: Conceptual DLS Data for Poly(this compound) in Solution This table illustrates the expected trend in hydrodynamic radius as a function of added salt concentration, based on established polyelectrolyte behavior.
| Added Salt Concentration (M) | Expected Hydrodynamic Radius (nm) | Interpretation |
|---|---|---|
| 0 (Deionized Water) | ~200 researchgate.netcyberleninka.ru | Extended chain conformation due to maximum electrostatic repulsion. |
| 0.01 | Lower | Partial screening of charges, leading to chain coiling. |
| 0.1 | Lowest | Significant charge screening, resulting in a more compact coil. |
Zeta Potential Measurements for Surface Charge Analysis
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. lucideon.com It is the electrical potential at the slipping plane, which is the boundary between a particle and the liquid it is dispersed in. For poly(this compound), a strong polyelectrolyte, the zeta potential is expected to be highly negative in aqueous solutions due to the dissociation of the sulfonate groups.
Zeta potential measurements are crucial for understanding how the polymer adsorbs onto surfaces and influences the stability of suspensions. For example, when poly(sodium styrene sulfonate) adsorbs onto positively charged zirconia (ZrO₂) particles, it systematically shifts the isoelectric point (the pH at which the zeta potential is zero) to lower pH values. researchgate.net This shift is dependent on the concentration of the adsorbed polymer. The ability to measure zeta potential provides valuable information about the surface's acid-base behavior resulting from charged functional groups and the adsorption of ions and molecules. youtube.com
Table 3: Effect of Poly(sodium styrene sulfonate) (PSS) Adsorption on the Isoelectric Point (IEP) of Zirconia This data, adapted from studies on a close analog, demonstrates how the polymer alters the surface charge properties of a substrate. researchgate.net
| PSS Concentration (g/100g ZrO₂) | Resulting Isoelectric Point (pH) |
|---|---|
| 0 | 7.8 |
| 0.11 | 6.0 |
| 0.20 | 4.4 |
| 0.34 | 2.9 |
Viscometric Studies of Polymer Solutions
Viscometric studies are used to investigate the size, conformation, and interactions of polymer chains in solution. researchgate.net By measuring the viscosity of a polymer solution at various concentrations, one can determine the intrinsic viscosity [η], a parameter that relates to the hydrodynamic volume of an individual polymer coil.
For polyelectrolytes like poly(this compound), viscosity measurements reveal a characteristic behavior known as the "polyelectrolyte effect." In salt-free water, the reduced viscosity (ηsp/c) increases sharply as the polymer concentration decreases. This is because, at very high dilutions, the polymer chains expand due to intramolecular electrostatic repulsion, leading to a larger hydrodynamic volume and a disproportionate increase in viscosity.
The addition of salt suppresses this effect. In the presence of sufficient salt, the electrostatic interactions are screened, the polymer chains adopt a more ideal random coil conformation, and the plot of reduced viscosity versus concentration becomes linear, as is typical for neutral polymers. Studies on polystyrene sulfonate have shown that at low concentrations, the specific viscosity approximately follows the Fuoss law (ηsp ∼ c¹/²). polyelectrolyte.science The intrinsic viscosity is a key parameter used in the Mark-Houwink equation to estimate the polymer's molecular weight.
Electrochemical Characterization of Ion Exchange Capacity (IEC)
The primary electrochemical methods used for the characterization of IEC in sulfonated polymers, including those based on poly(styrene sulfonate), are electrochemical impedance spectroscopy (EIS), membrane potential measurements, and chronopotentiometry. These techniques probe the electrical properties of the polymer, which are intrinsically linked to the concentration and mobility of the charge-carrying ions, and thus to the IEC.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is a non-destructive technique that measures the opposition of a material to the flow of an alternating current as a function of frequency. For ion exchange membranes fabricated from poly(this compound) and its copolymers, EIS provides valuable data on the membrane's resistance, which is inversely related to its ionic conductivity. The ionic conductivity, in turn, is directly influenced by the IEC. nih.govutwente.nl
The underlying principle is that a higher concentration of sulfonate groups (higher IEC) leads to a greater number of mobile counter-ions (K⁺) within the polymer matrix. This results in lower membrane resistance and higher ionic conductivity. By measuring the impedance of the membrane over a range of frequencies, a Nyquist plot can be generated, from which the bulk resistance of the membrane can be determined.
The relationship between IEC and ionic conductivity is not always linear, as it is also affected by factors such as water uptake, the morphology of the polymer, and the distribution of the ionic groups. However, for a series of copolymers with varying degrees of sulfonation, a clear trend of increasing ionic conductivity with increasing IEC is consistently observed. researchgate.net
Research Findings from Sulfonated Polystyrene-Based Copolymers:
Studies on sulfonated polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (sPSEBPS) copolymers have demonstrated a clear correlation between the degree of sulfonation, IEC, and proton conductivity (a measure of ion transport). While the IEC is typically determined by titration, the electrochemical properties are subsequently characterized to validate the material's performance. For instance, novel ternary composite membranes based on sPSEBPS have been developed, and their IEC was found to be in the range of 0.281 to 1.248 meq. g⁻¹, with corresponding proton conductivities that are dependent on the composition. researchgate.net
In another study, sulfonated poly(styrene-ethylene-butylene-styrene) (S-SEBS) copolymers modified with maleic anhydride (B1165640) showed that increasing the functional group concentration led to improved ionic conductivity. nih.govmdpi.comresearchgate.net This highlights the direct link between the density of ion exchange sites and the electrochemical transport properties.
The following interactive table presents typical data for sulfonated polystyrene-based membranes, illustrating the relationship between IEC and ionic conductivity.
| Membrane Composition | Ion Exchange Capacity (IEC) (meq. g⁻¹) | Ionic Conductivity (S/cm) |
| Sulfonated Polystyrene/PVDF (80% Sulfonation) | 1.5 - 2.4 | - |
| Sulfonated Polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (sPSEBPS)/GO/AIL | 0.281 - 1.248 | up to 0.0353 |
| Sulfonated poly(styrene-isobutylene-styrene) (97% Sulfonation) | ~1.2 | - |
| Sulfonated High Impact Polystyrene (SHIPS) | 1.55 | 0.1 |
Note: The data presented is for sulfonated polystyrene-based copolymers, which are structurally similar to poly(this compound). The ionic conductivity values can vary based on the specific copolymer composition, temperature, and humidity.
Membrane Potential and Fixed Charge Density
Membrane potential measurements can be used to determine the effective fixed charge concentration within an ion exchange membrane, which is directly related to the IEC. This method involves measuring the potential difference across the membrane when it separates two solutions of the same electrolyte at different concentrations. The Teorell-Meyer-Sievers (TMS) model can be applied to analyze the membrane potential data and estimate the concentration of fixed charges (sulfonate groups). researchgate.net
This electrochemical characterization provides an in-situ evaluation of the ion-exchange properties of the membrane under operating conditions, which can be more representative than ex-situ titration methods.
Chronopotentiometry
Chronopotentiometry is another electrochemical technique that can be used to evaluate the ion transport properties and surface characteristics of ion exchange membranes. By applying a constant current and monitoring the potential change over time, information about the concentration polarization phenomena at the membrane-solution interface can be obtained. This can be related to the ion exchange capacity and the distribution of fixed charges on the membrane surface.
Research Applications in Functional Material Development
Proton Exchange Membranes (PEMs) for Electrochemical Devices
Proton exchange membranes are critical components in electrochemical devices such as fuel cells, where they facilitate the transport of protons between the anode and cathode. The efficiency of these devices is highly dependent on the properties of the PEM, including its proton conductivity, thermal stability, and mechanical strength.
Fabrication of Sulfonated Polymer Membranes
Potassium p-vinylbenzenesulphonate serves as a key monomer in the fabrication of sulfonated polymer membranes. These membranes are typically created through the polymerization of the vinyl group of the monomer, often in combination with other comonomers and cross-linking agents, to form a stable polymer matrix. The sulfonate groups attached to the benzene (B151609) rings are then converted to their acidic form to impart proton conductivity.
One common approach involves the synthesis of sulfonated polystyrene (SPS) by polymerizing this compound. acs.orgresearchgate.net The resulting polymer, poly(this compound), can be cast into membranes. The degree of sulfonation, which is a critical factor determining the membrane's properties, can be controlled by the polymerization conditions. researchgate.net For instance, research has shown that the reaction time during sulfonation can significantly impact the degree of sulfonation, ion exchange capacity, and conductivity of the resulting membrane. researchgate.net
In some applications, sulfonated polymers derived from this compound are blended with other polymers to enhance their properties. For example, sulfonated polystyrene has been grafted onto cellulose (B213188) acetate (B1210297) to create membranes for direct methanol (B129727) fuel cells. acs.org Similarly, composite membranes have been prepared by incorporating sulfonated polymers into matrices like poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-co-HFP) to improve conductivity and hydrophilicity. nih.gov The addition of sulfonated particles, such as sulfonated alumina (B75360) (sAl2O3), into a polymer matrix is another strategy to enhance the proton conductivity of the resulting composite membrane. nih.gov
The table below summarizes key parameters from a study on the synthesis of sulfonated polystyrene, highlighting the impact of reaction time on the membrane's properties. researchgate.net
| Reaction Time (hours) | Degree of Sulfonation (%) | Ion Exchange Capacity (meq/g) | Conductivity (Ω⁻¹cm⁻¹) | Swelling Degree (%) |
| 1 | - | - | - | - |
| 2 | - | - | - | - |
| 3 | - | - | - | - |
| 4 | 28.52 | 1.550 | 15.924 x 10⁻⁶ | 332.4 |
| 5 | - | - | - | - |
Data adapted from a study on the sulfonation of polystyrene waste. researchgate.net The table demonstrates that a 4-hour reaction time yielded the highest degree of sulfonation and conductivity.
Fundamental Studies on Proton Transport Mechanisms
The proton transport in sulfonated polymer membranes fabricated from this compound is governed by the presence of sulfonic acid groups (-SO3H) and the water content within the membrane. The sulfonate groups, being highly acidic, readily donate their protons in a hydrated environment. mdpi.com These protons then move through the membrane via two primary mechanisms: the Grotthuss mechanism and the vehicle mechanism.
In the Grotthuss mechanism, protons hop between adjacent water molecules that are associated with the sulfonate groups. This creates a "proton wire" that facilitates rapid proton conduction. The vehicle mechanism involves the diffusion of hydrated protons, such as hydronium ions (H3O+), through the water-filled channels of the membrane. The efficiency of both mechanisms is highly dependent on the water uptake of the membrane; higher water content generally leads to higher proton conductivity. nih.gov
Research on similar sulfonated polymers, such as poly(2-acrylamido-2-methyl propane (B168953) sulfonic acid) (PAMPS), which also contains sulfonate groups, has provided insights into these mechanisms. Blending PAMPS with polymers like poly(vinyl alcohol) (PVA) creates membranes with high proton conductivity due to the interconnected network of sulfonic groups that facilitate proton transport. mdpi.com Studies on phosphonated and sulfonated polymer blend membranes have also highlighted the synergistic effect of having two different acidic groups, which can create unique double proton transfer channels, enhancing proton transport even under low humidity conditions. nih.gov The ion exchange capacity (IEC) of the membrane, which is a measure of the number of exchangeable protons, is a key parameter that directly correlates with proton conductivity. mdpi.com
Polymer-Based Ion-Exchange Materials and Adsorbents
The sulfonate groups in poly(this compound) make it an excellent candidate for creating ion-exchange materials. These materials have widespread applications in water treatment, chemical separation, and catalysis.
Development of Poly(this compound) Based Ion Exchangers
Poly(this compound) can be synthesized to form ion-exchange resins. These are typically prepared by copolymerizing p-vinylbenzenesulphonate esters with a cross-linking agent like divinylbenzene. cdnsciencepub.com The resulting cross-linked polymer beads are then hydrolyzed to expose the sulfonic acid groups. These groups are responsible for the ion-exchange properties of the resin. The potassium salt form can be readily converted to the sodium form or other salt forms depending on the target application. google.com
The structure of these resins consists of a solid, insoluble polymer matrix with fixed ionic groups (the sulfonate groups) and mobile counter-ions (potassium or sodium ions). nih.gov In an aqueous environment, these counter-ions can be exchanged for other cations present in the solution. The capacity and selectivity of the ion-exchange resin depend on factors such as the degree of cross-linking, the concentration of sulfonate groups, and the nature of the cations being exchanged. cdnsciencepub.comgoogle.com For instance, methods for preparing strong acid cation exchange resins often involve the sulfonation of styrene-divinylbenzene copolymers. google.com While many commercial resins are based on sodium polystyrene sulfonate, the underlying polymer structure and functionality are directly analogous to what can be achieved starting from this compound. nih.gov
Adsorption and Separation Research for Environmental Applications
The ion-exchange properties of poly(this compound) based materials make them effective adsorbents for the removal of pollutants from water, particularly heavy metal ions. The negatively charged sulfonate groups on the polymer backbone have a strong affinity for positively charged metal ions.
Research has demonstrated the effectiveness of various polymeric adsorbents for heavy metal removal. dntb.gov.ua For example, hydrogels and other sorbents containing sulfonate or other functional groups can bind with heavy metal ions like lead, cadmium, copper, and zinc. researchgate.netresearchgate.net The adsorption process is often pH-dependent, with maximum adsorption typically occurring at a specific pH where the metal ions are in their cationic form and the functional groups on the polymer are deprotonated. researchgate.net
Kinetic studies of the adsorption process on similar materials, such as a composite of polyvinyl butyral and potassium polytitanate for lead removal, have shown that the sorption can be a rapid process. mdpi.com The data often fits a pseudo-second-order kinetic model, indicating that the rate-limiting step involves both the concentration of the metal ions and the number of available adsorption sites on the sorbent. mdpi.com The table below shows the results of a study on the adsorption of lead ions by a polymer composite, illustrating the rapid removal of the metal from the solution.
| Interaction Time (min) | Residual Lead Concentration (mol/L) |
| 5 | 0.09 |
| 10 | - |
| 30 | - |
Data from a study on a polyvinyl butyral/potassium polytitanate composite sorbent for lead ion removal. mdpi.com The initial lead concentration was 0.23 mol/L.
Hydrogels and Superabsorbent Polymer Research
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or aqueous solutions. nih.gov Superabsorbent polymers (SAPs) are a class of hydrogels that can absorb fluids up to several thousand times their own weight. nih.gov The incorporation of ionic monomers like this compound into the polymer structure can significantly enhance the swelling capacity and other properties of hydrogels and SAPs.
The presence of the hydrophilic sulfonate groups in poly(this compound) makes it an excellent component for creating hydrogels and superabsorbent polymers. gelsap.commdpi.com The ionic nature of the sulfonate groups leads to a high osmotic pressure difference between the inside of the polymer network and the external solution, driving the absorption of water. wikipedia.org
Research on hydrogels based on similar sulfonated monomers, such as 3-sulfopropyl acrylate (B77674) potassium salt, has shown that these materials exhibit excellent swelling properties and mechanical strength, making them suitable for biomedical applications. kinampark.comnih.gov The swelling behavior of these hydrogels is often pH-sensitive. For instance, hydrogels based on sodium polystyrene sulfonate and acrylic acid show higher swelling at a neutral pH (7.4) compared to an acidic pH (1.2) due to the deprotonation of the functional groups at higher pH, which increases the electrostatic repulsion between the polymer chains and allows for greater water uptake. mdpi.com
The mechanical properties of these hydrogels can be tailored by controlling the cross-linking density. nih.gov For example, in the synthesis of poly(vinyl alcohol) hydrogels, both physical and chemical cross-linking methods are used to achieve high strength and toughness. researchgate.net The development of potassium-based superabsorbent polymers has been a focus of research, particularly for agricultural applications, where they can improve soil moisture retention and reduce irrigation needs. gelsap.com These SAPs leverage the properties of potassium ions to enhance water absorption and ion exchange capabilities. gelsap.com
The following table presents data on the swelling behavior of a hydrogel based on sodium polystyrene sulfonate and acrylic acid at different pH values.
| pH | Swelling Ratio |
| 1.2 | Lower |
| 7.4 | Higher |
Qualitative data adapted from a study on sodium poly(styrene sulfonate)-based hydrogels. mdpi.com The higher swelling at pH 7.4 is attributed to the deprotonation of the sulfonate and carboxyl groups.
Synthesis of Hydrogels Incorporating p-Vinylbenzenesulphonate Moieties
The synthesis of hydrogels containing p-vinylbenzenesulfonate units typically proceeds through free-radical polymerization. In this process, the potassium p-vinylbenzenesulfonate monomer is copolymerized with a cross-linking agent in an aqueous solution. The polymerization is initiated by a chemical initiator system, such as a redox pair like ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), or by using radiation.
The concentration of the monomers, the molar ratio of the cross-linker to the monomer, and the initiator concentration are critical parameters that influence the final properties of the hydrogel, such as its swelling capacity and mechanical strength. The general scheme for the synthesis of a hydrogel incorporating this compound involves dissolving the monomer and a cross-linker, such as N,N'-methylenebis(acrylamide), in water. The solution is then purged with an inert gas to remove oxygen, which can inhibit polymerization. Following the addition of the initiator system, the solution is allowed to polymerize, forming a cross-linked three-dimensional network. The resulting hydrogel can then be purified by dialysis in deionized water to remove any unreacted monomers, initiators, and other impurities. The incorporation of the sulfonate groups from the p-vinylbenzenesulfonate monomer imparts a polyanionic character to the hydrogel, making it sensitive to the ionic strength and pH of the surrounding environment.
Creation of Functional Hydrogel Composites for Advanced Applications
Functional hydrogel composites leverage the unique properties of hydrogels and combine them with other materials to achieve enhanced performance for specific applications. The incorporation of this compound into these composites introduces strong anionic sites, which can be exploited for various functionalities.
For instance, these sulfonate groups can act as ion-exchange sites, enabling the hydrogel composite to selectively bind and release cationic species. This property is particularly useful in the development of drug delivery systems, where the controlled release of cationic drugs can be triggered by changes in the ionic composition of the release medium. Furthermore, the presence of these charged moieties can significantly influence the swelling behavior and mechanical properties of the hydrogel composite.
Hydrogel composites containing p-vinylbenzenesulfonate can be prepared by polymerizing the monomer in the presence of a dispersed phase, such as nanoparticles, clays (B1170129), or other polymers. For example, composites of poly(styrene sulfonic acid) (PSSA), the acidic form of the polymer derived from this compound, with montmorillonite (B579905) clay have been synthesized. tandfonline.com These composites exhibit a mixed nanomorphology with exfoliated silicate (B1173343) nanolayers dispersed within the polymer matrix. tandfonline.com The interaction between the polymer chains and the clay particles, often through hydrogen bonding, leads to enhanced thermal stability compared to the pure polymer. tandfonline.com
The table below summarizes the components and resulting properties of such functional hydrogel composites.
| Composite Component | Functionality/Property Enhancement |
| Poly(p-vinylbenzenesulfonate) | Provides anionic character, ion-exchange capacity, and influences swelling. |
| Clay (e.g., Montmorillonite) | Improves thermal stability and mechanical properties. tandfonline.com |
| Conductive Polymers (e.g., Polyaniline) | Imparts electrical conductivity for sensor and electronic applications. tandfonline.com |
| Nanoparticles (e.g., Gold Nanoparticles) | Can enhance catalytic activity and provide platforms for biosensors. researchgate.net |
Nanofiltration Membranes for Advanced Separation Processes
Nanofiltration is a membrane separation process that operates between ultrafiltration and reverse osmosis, allowing for the selective removal of multivalent ions and small organic molecules. synderfiltration.com The performance of nanofiltration membranes is largely determined by the properties of their surface, including charge and hydrophilicity. Polymers derived from this compound, such as poly(styrene sulfonate) (PSS), are utilized in the fabrication of advanced nanofiltration membranes due to their strong anionic charge. mdpi.comnih.gov
These sulfonated polymers can be used to create a negatively charged selective layer on a porous membrane support. mdpi.com This negative charge plays a crucial role in the separation mechanism, primarily through Donnan exclusion, which results in a higher rejection of co-ions (anions) and a lower rejection of counter-ions (cations). mdpi.com This characteristic is particularly advantageous for applications requiring the separation of different types of salts. For example, membranes with a negatively charged surface will exhibit higher rejection rates for salts like sodium sulfate (B86663) (Na₂SO₄) compared to sodium chloride (NaCl). mdpi.com
One approach to fabricating such membranes involves the layer-by-layer assembly of polyelectrolytes, where a positively charged polymer and a negatively charged polymer, such as PSS, are sequentially deposited onto a support membrane. Another method involves the synthesis of composite membranes where particles of cross-linked PSS are embedded within a polymer matrix. mdpi.comnih.gov For instance, polystyrene sulfonate particles have been used as building blocks, in conjunction with a positively charged polyelectrolyte like polyethyleneimine (PEI), to create nanofiltration membranes with both negatively and positively charged domains. mdpi.comnih.gov The charge of these membranes, and consequently their salt rejection properties, can be tailored by adjusting the concentration of the PSS particles in the coating solution. nih.gov
| Membrane Component | Role in Nanofiltration | Resulting Membrane Characteristic |
| Poly(styrene sulfonate) (PSS) | Forms the negatively charged selective layer. | High rejection of multivalent anions, tunable salt selectivity. mdpi.com |
| Polyethyleneimine (PEI) | Acts as a positively charged matrix or layer. | Creates charged mosaic domains for selective ion transport. mdpi.com |
| Porous Support Membrane | Provides mechanical strength and a platform for the selective layer. | Enables high water flux. |
Development of Advanced Composite Materials
The incorporation of polymers derived from this compound into composite materials can lead to significant enhancements in their functional properties. The presence of the sulfonate groups imparts hydrophilicity and ionic conductivity, making these polymers valuable additives in the development of materials for a range of advanced applications. nih.govresearchgate.net
In the field of energy materials, sulfonated polymers are investigated for their use as electrolytes in fuel cells and batteries. For example, sulfonated polyether ether ketone (sPEEK) has been studied as a proton exchange membrane in fuel cells. nih.gov The sulfonate groups facilitate the transport of protons, a key function of the membrane. The properties of these composite membranes can be further tailored by incorporating inorganic fillers like silica (B1680970) (SiO₂) nanoparticles. nih.gov The addition of SiO₂ can improve the thermal and mechanical properties of the membrane and reduce methanol permeability in direct methanol fuel cells. nih.gov
Furthermore, composites of poly(styrene sulfonic acid) (PSSA) with conductive polymers like polyaniline (PANI) have been synthesized. tandfonline.com In these materials, the PSSA acts as a dopant, improving the processability and conductivity of the PANI. The combination of these materials with clays like montmorillonite can result in nanocomposites with enhanced thermal stability and a well-defined nanostructure. tandfonline.com The interaction between the PSSA-PANI chains and the clay layers leads to an exfoliated structure, where the silicate layers of the clay are dispersed within the polymer matrix. tandfonline.com Such composites have potential applications in areas like electrostatic discharge protection and as components in sensors. researchgate.net
| Composite Matrix | Polymer Additive | Functional Enhancement | Potential Application |
| Polyether Ether Ketone (PEEK) | Sulfonated PEEK (sPEEK) | Increased hydrophilicity and proton conductivity. nih.gov | Proton exchange membranes for fuel cells. nih.gov |
| Polyaniline (PANI) | Poly(styrene sulfonic acid) (PSSA) | Improved processability and electrical conductivity. tandfonline.com | Conductive coatings, sensors. tandfonline.comresearchgate.net |
| Epoxy Resin | - | - | - |
| Carbon Nanotubes/Graphene | Sulfonated Carbon Nanotubes/Graphene | Enhanced dispersibility and electrical conductivity. rsc.org | Transparent conductive films, hole transport layers in solar cells. rsc.org |
Theoretical and Mechanistic Investigations
Computational Modeling of Monomer Reactivity and Polymerization Pathways
Computational modeling, particularly using density functional theory (DFT), has proven to be a vital tool for understanding the polymerization of potassium p-vinylbenzenesulphonate (p-KVBS) at the molecular level. DFT studies allow for the calculation of electronic properties of the monomer, which are crucial in predicting its reactivity. nih.govresearchgate.net
Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to assess the monomer's electron-donating and electron-accepting capabilities. The HOMO-LUMO energy gap provides insight into the chemical stability and reactivity of the vinyl group, the primary site for polymerization. nih.gov The electron-withdrawing nature of the sulphonate group significantly alters the electron density across the p-KVBS monomer, thereby influencing its behavior in polymerization reactions.
Furthermore, these models can explore the stereochemical aspects of the polymerization. The relative energies for producing different polymer tacticities (isotactic, syndiotactic, atactic) can be calculated, which helps in predicting the most probable stereochemical structure under specific reaction conditions. This is significant because the tacticity of poly(this compound) can profoundly affect its physical and chemical properties.
Table 1: Representative Calculated Reactivity Indices for a Styrene-Based Monomer
| Parameter | Representative Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the monomer. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the monomer. |
| HOMO-LUMO Gap | 6.3 eV | Relates to the chemical reactivity and stability of the monomer. |
| Electron Reorganization Energy | 0.393 eV | Relates to charge transport favorability. nih.govresearchgate.net |
| Hole Reorganization Energy | 0.295 eV | Indicates favorability for hole transport over electron transport. nih.govresearchgate.net |
Note: The values in this table are illustrative, based on general findings for styrene-type monomers, and can vary based on the specific computational methods and basis sets employed.
Advanced Mechanistic Elucidation of Polymerization Reactions
Modern polymerization techniques have moved beyond traditional free-radical methods to provide greater control over the synthesis of poly(this compound). Advanced mechanistic studies now focus on controlled radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). wikipedia.orgnih.gov These techniques allow for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity). youtube.comyoutube.com
In the RAFT polymerization of p-KVBS, mechanistic investigations center on the function of the thiocarbonylthio RAFT agent which mediates the reaction through a reversible chain-transfer process. wikipedia.org Kinetic studies, often employing in-situ monitoring, are used to determine the rate constants for the equilibria involved, providing a detailed understanding of the factors that control the "living" character of the polymerization. A key to a successful RAFT polymerization is selecting the RAFT agent's Z- and R-groups to ensure the C=S bond is more reactive to radical addition than the monomer's C=C bond. acs.org
For the ATRP of p-KVBS, studies have examined how the catalyst complex, ligand, and initiator affect polymerization kinetics and polymer architecture. nih.gov The central mechanism involves the reversible deactivation of propagating radicals by a transition metal complex, and quantitative assessments of this equilibrium are crucial for optimizing reaction conditions. acs.org
Both RAFT and ATRP represent a significant improvement over conventional free-radical polymerization, which offers poor control over the final polymer structure. youtube.com The ionic character of the p-KVBS monomer, specifically the dissociation of the potassium sulphonate group in various solvents, adds another layer of complexity, influencing propagation kinetics and the final polymer structure.
Table 2: Comparison of Polymerization Techniques for this compound
| Polymerization Technique | Control over Molecular Weight | Polydispersity Index (PDI) | Key Mechanistic Feature |
|---|---|---|---|
| Free Radical Polymerization | Poor | High (>1.5) | Uncontrolled chain-growth with termination via combination or disproportionation. youtube.com |
| RAFT Polymerization | Good | Low (typically 1.1–1.3) | Degenerative transfer process mediated by a thiocarbonylthio compound (RAFT agent). wikipedia.orgacs.org |
| ATRP | Good | Low (typically 1.1–1.3) | Reversible deactivation of propagating radicals by a transition metal complex. nih.govacs.org |
Molecular Simulations of Polyelectrolyte Conformation and Interactions
Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for investigating the behavior of polyelectrolytes like poly(this compound) in solution. nih.govnih.gov These simulations offer a microscopic view of the polymer chain's conformation and its interactions with the surrounding solvent and counterions. nih.govacs.org
Simulations have been used to study how the chain conformation of poly(this compound) changes with factors like polymer concentration, ionic strength, and the type of counterions present. nih.govnih.gov At low ionic strength, electrostatic repulsion between the negatively charged sulphonate groups causes the polymer chains to adopt a stretched, extended conformation. nih.gov As the ionic strength increases, these charges become screened by the counterions, leading the polymer to adopt a more compact, coiled conformation. aps.org
A key phenomenon investigated by these simulations is "counterion condensation," where a fraction of the counterions (K+) remains closely associated with the polymer chain. nih.govnih.gov Molecular dynamics simulations can quantify the extent of this condensation, which is critical for understanding the thermodynamic and transport properties of the polyelectrolyte solution. nih.govaps.org The binding of counterions to the polymer chain can be enhanced by increasing polymer concentration or molecular weight. nih.gov
Furthermore, simulations can model the interaction of poly(this compound) with other entities, such as charged surfaces. acs.orgresearchgate.net These models provide insights into processes like the adsorption of the polyelectrolyte onto a substrate, which is fundamental to applications in surface modification and the creation of polyelectrolyte multilayers. acs.org
Table 3: Illustrative Effect of Ionic Strength on the Conformation of Poly(this compound) from Molecular Simulations
| Ionic Strength | Radius of Gyration (Rg) | Chain Conformation |
|---|---|---|
| Low | Large | Extended due to electrostatic repulsion. nih.gov |
| Medium | Intermediate | Semi-coiled as charges are partially screened. |
| High | Small | Collapsed/Coiled due to charge screening and ion pair formation. aps.org |
Note: The Radius of Gyration (Rg) is a measure of the polymer chain's size. The values are qualitative and depend on factors like degree of polymerization and specific simulation parameters.
Future Research Directions and Concluding Perspectives
Exploration of Novel Monomer Architectures and Functionalization
The future development of polymers derived from potassium p-vinylbenzenesulphonate is intrinsically linked to the innovation of its monomer structure. Research is moving beyond the basic vinylbenzene framework to introduce new functionalities and create more complex macromolecular designs.
One promising avenue is the synthesis of bifunctional monomers , which contain multiple polymerizable sites. For instance, anilinium 4-styrenesulfonate has been synthesized, incorporating both anilinium and vinyl groups that can undergo selective polymerization. nih.gov This allows for the creation of complex polymer structures like self-assembling graft copolymers and surface-grafted polymer brushes. nih.gov Another approach involves creating multifunctional vinyl sulfonates and vinyl sulfonamides from readily available multifunctional alcohols and amines. nih.govrsc.org These monomers can participate in crosslinking reactions, such as thiol-Michael polymerizations, to form robust polymer networks with a wide range of mechanical properties and hydrolytic stabilities. nih.govrsc.org
Furthermore, post-polymerization modification offers a powerful strategy for introducing new functionalities into existing poly(styrene sulfonate) chains. wiley-vch.de This approach circumvents the challenges often associated with polymerizing complex or sensitive monomers directly. For example, researchers have successfully modified polystyrene through the direct phosphorylation of its aromatic rings using manganese catalysts, a method that could be adapted for sulfonated polystyrenes to enhance properties like flame retardancy and thermal resistance. preprints.orgresearchgate.net Similarly, the controlled radical polymerization of related styrenic monomers bearing sulfonium (B1226848) salt groups has been demonstrated, followed by post-polymerization reactions to introduce thioether, azide, or epoxide functionalities. rsc.orgresearchgate.net These modifications open up a vast chemical space for tailoring the final properties of the material.
Advancement in Controlled Polymerization for Tailored Macromolecular Structures
To fully harness the potential of novel monomer architectures, precise control over the polymerization process is essential. Controlled Radical Polymerization (CRP) techniques are at the forefront of this effort, enabling the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. sigmaaldrich.com
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a particularly versatile and powerful method for styrenesulfonates and related monomers. specificpolymers.com RAFT polymerization has been successfully used to control the polymerization of a styrenic sulfonium salt monomer, yielding polymers with narrow molecular weight distributions (dispersity around 1.15) and high monomer conversion. rsc.orgresearchgate.net The living nature of RAFT allows for the synthesis of block copolymers, where a segment of poly(styrene sulfonate) can be combined with other polymer blocks, such as polystyrene, to create materials with distinct, phase-separated domains and tailored properties. rsc.orgresearchgate.netspecificpolymers.com
Atom Transfer Radical Polymerization (ATRP) is another key CRP technique being explored. sigmaaldrich.com While challenges exist, such as potential side reactions with certain initiators, ICAR ATRP (Initiators for Continuous Activator Regeneration ATRP) has been investigated for the polymerization of styrenic sulfonium monomers. rsc.orgresearchgate.netrsc.org Optimization of reaction conditions, including the choice of initiator and catalyst, is crucial for maintaining control over the polymerization. rsc.orgresearchgate.net The development of more robust ATRP systems tolerant to the ionic nature of this compound is an active area of research.
The ability to create well-defined linear polymers and block copolymers through these controlled techniques is a significant step forward from traditional free-radical polymerization, which often produces polymers with broad molecular weight distributions. youtube.com
Development of Multi-functional Hybrid Material Systems
The integration of poly(this compound) into composite and hybrid systems is a rapidly advancing field, leading to materials with synergistic properties and enhanced functionalities. A primary focus is on the development of advanced hydrogels and nanocomposites.
Nanocomposite hydrogels are being created by incorporating inorganic materials, such as clays (B1170129), into a poly(styrene sulfonate) matrix. In one approach, bentonite (B74815) and kaolinite (B1170537) clays are first functionalized with organosilanes to introduce vinyl groups on their surfaces. mdpi.com These vinyl groups then act as anchor points for the growth of polymer chains during the polymerization of sodium styrenesulfonate, resulting in a covalently linked, stable nanocomposite material with potential applications in agriculture and environmental remediation. mdpi.com
Another significant area is the formation of conducting polymer hydrogels . By utilizing the electrostatic interactions between the negatively charged poly(styrene sulfonate) (PSS) and positively charged conducting polymers like polyaniline (PAn), supramolecular hydrogels can be formed. researchgate.net These PAn-PSS hydrogels exhibit a hierarchical porous microstructure of oriented nanofibers. researchgate.net Such materials have shown promise in energy storage applications, demonstrating improved capacitance, higher energy and power density, and better electrochemical stability compared to conventional materials. researchgate.net Furthermore, these hydrogels can serve as precursors for creating hierarchically porous nitrogen and sulfur-co-doped carbon materials for high-performance supercapacitors. researchgate.net
Researchers are also developing double-network hydrogels by polymerizing acrylamide (B121943) and sodium styrenesulfonate simultaneously in the presence of two different cross-linkers. acs.org This "one-shot" polymerization process creates an interpenetrating network structure with enhanced mechanical properties, suitable for applications like optical tissue clearing. acs.org
Sustainable and Green Synthesis Approaches in Polymer Science
In line with the global push for environmental responsibility, future research is increasingly focused on developing sustainable and green approaches for both the synthesis of the vinylbenzenesulphonate monomer and its subsequent polymerization.
The conventional sulfonation of aromatic compounds often involves harsh reagents like excess sulfuric acid, which can lead to significant waste. rscspecialitychemicals.org.uk Greener alternatives are being actively explored. One promising method involves using reusable solid acid catalysts , such as silica-supported perchloric acid (SiO2/HClO4) or potassium bisulfate (SiO2/KHSO4), with sodium bisulfite. ajgreenchem.comscispace.com These heterogeneous catalysts are easily separated from the reaction mixture and can be reused, minimizing waste and environmental impact. ajgreenchem.com Microwave-assisted synthesis using these catalysts can drastically reduce reaction times from hours to minutes. ajgreenchem.com Other alternative sulfonation reagents include trimethylamine (B31210) SO3 and pyridine (B92270) SO3 complexes, which offer milder reaction conditions and avoid aqueous acidic waste, though they can be more expensive. rscspecialitychemicals.org.uk
In polymerization, the use of green solvents is a key area of development. Ionic liquids (ILs) are being investigated as environmentally benign alternatives to volatile organic compounds (VOCs). rsc.orgmdpi.com ILs have negligible vapor pressure, are often non-flammable, and can be recycled. mdpi.com They have been shown to be effective media for various polymerization reactions, including the controlled radical polymerization of styrenic and acrylic monomers. rsc.orgresearchgate.net
Finally, there is a growing interest in sourcing the monomer itself from renewable feedstocks . While styrene (B11656) is traditionally derived from petrochemicals, researchers are developing synthetic routes to bio-based styrene alternatives from lignin (B12514952) building blocks like ferulic acid. tue.nlresearchgate.nettue.nl These routes often employ green chemistry principles, such as Knoevenagel condensation reactions. tue.nlresearchgate.net The resulting bio-based vinylphenols can be polymerized and subsequently functionalized, offering a pathway to more sustainable polystyrene-based materials, including those with sulfonate groups. tue.nltue.nlresearchgate.net
Q & A
Q. What are the standard synthetic routes for Potassium p-vinylbenzenesulphonate, and how can researchers validate purity and structural integrity?
this compound is typically synthesized via sulfonation of styrene derivatives, followed by neutralization with potassium hydroxide. Key steps include:
- Sulfonation : Reacting p-vinylbenzene with chlorosulfonic acid to form the sulfonic acid intermediate.
- Neutralization : Treating the intermediate with KOH to yield the potassium salt.
- Purification : Crystallization or column chromatography to isolate the product. Validation : Use NMR (¹H/¹³C) to confirm the vinyl and sulfonate groups, FT-IR for functional group analysis, and HPLC to assess purity (>95% recommended). Batch consistency can be monitored via mass spectrometry (MS) and elemental analysis .
Q. What are the primary applications of this compound in polymer chemistry, and how do researchers design experiments to test its efficacy?
This compound is widely used as a monomer in sulfonated polymer synthesis (e.g., ion-exchange membranes). Experimental design considerations:
- Polymerization : Radical polymerization with initiators like AIBN at 60–80°C.
- Performance Testing : Measure ion-exchange capacity (titration), proton conductivity (electrochemical impedance spectroscopy), and thermal stability (TGA).
- Control Experiments : Compare with analogs (e.g., sodium p-vinylbenzenesulphonate) to assess cation effects on properties .
Q. How can researchers safely handle this compound in laboratory settings?
While specific toxicity data for this compound is limited, general sulfonate-handling protocols apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in a dry, ventilated area away from oxidizing agents.
- Dispose via certified hazardous waste channels. Refer to analogous compounds (e.g., sodium p-styrenesulfonate) in safety databases for risk assessments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
Discrepancies often arise from variations in crystallinity or residual salts. Methodological approaches include:
- Solvent Screening : Test solubility in polar aprotic solvents (DMSO, DMF) vs. water, noting temperature dependence.
- Analytical Cross-Check : Use dynamic light scattering (DLS) to detect aggregates and Karl Fischer titration to quantify water content.
- Crystallinity Analysis : Compare XRD patterns of batches to identify polymorphic differences .
Q. What strategies are effective for optimizing the copolymerization of this compound with hydrophobic monomers to enhance membrane durability?
- Monomer Ratios : Systematically vary feed ratios (e.g., 10–30% sulfonate monomer) to balance hydrophilicity and mechanical strength.
- Crosslinking Agents : Incorporate divinylbenzene (1–5%) to improve stability.
- Accelerated Aging Tests : Expose membranes to harsh conditions (e.g., 80°C, 1M H₂SO₄) and monitor degradation via tensile testing and FT-IR .
Q. How can researchers design a study to investigate the environmental impact of this compound degradation byproducts?
- Degradation Pathways : Use LC-MS to identify breakdown products under UV/oxidizing conditions.
- Ecotoxicology : Perform algal growth inhibition assays (OECD 201) and Daphnia magna acute toxicity tests.
- Comparative Analysis : Benchmark against EPA-approved sulfonate surfactants for regulatory compliance .
Methodological Guidance
Q. How should researchers formulate hypothesis-driven questions when studying structure-property relationships of this compound-based polymers?
- Example Hypothesis : "Increasing the molar ratio of this compound in copolymers will linearly enhance ion conductivity while reducing mechanical strength due to increased hydrophilicity."
- Experimental Variables : Independent variable = monomer ratio; dependent variables = conductivity (S/cm), Young’s modulus (MPa).
- Data Interpretation : Use regression analysis to correlate composition with properties and ANOVA to assess significance .
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?
- Quality Control Metrics : Purity (HPLC), yield (gravimetric), and cation content (ICP-OES).
- Statistical Tools : Calculate relative standard deviation (RSD) across batches and apply control charts (e.g., Shewhart) to detect outliers.
- Root Cause Analysis : Use PCA to identify variables (e.g., reaction temperature, stirring rate) contributing to variability .
Tables for Key Data
Q. Table 1: Comparative Properties of Sulfonate Monomers
| Property | This compound | Sodium p-vinylbenzenesulphonate |
|---|---|---|
| Solubility in Water (25°C) | 120 g/L | 150 g/L |
| Thermal Decomposition (°C) | 220–240 | 200–220 |
| Ion-Exchange Capacity | 2.8 meq/g | 3.1 meq/g |
| Source |
Q. Table 2: Recommended Analytical Techniques
| Technique | Application | Reference |
|---|---|---|
| HPLC | Purity assessment, batch consistency | |
| TGA | Thermal stability analysis | |
| EIS | Proton conductivity measurement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
